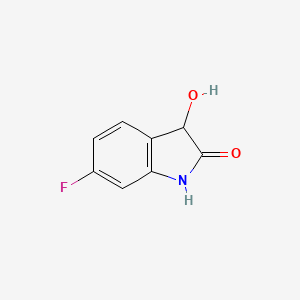![molecular formula C17H19NO3S B2923531 Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate CAS No. 546079-75-8](/img/structure/B2923531.png)
Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate is a derivative of benzo[b]thiophene . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and has an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate, often involves the Gewald synthesis . This process involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate is derived from the structure of benzo[b]thiophene . The molecular weight of benzo[b]thiophene is 162.251 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate derivatives are complex and involve several steps . The process includes introducing different substituents on the 4-position of the benzo[b]thiophene ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into the chemical properties and synthesis methods of derivatives similar to Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate has led to developments in organic synthesis techniques. For instance, a study demonstrated the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, employing multicomponent reactions for the creation of compounds with potential apoptotic activity in breast cancer models. This research showcases the versatility of thiophene derivatives in synthesizing novel compounds with significant biological activities (Gad et al., 2020).
Biological Activity
Various studies have explored the biological activities of thiophene derivatives, revealing their potential in developing therapeutic agents. A particular focus has been on the anti-inflammatory, antioxidant, and anti-rheumatic properties. For example, novel compounds synthesized from ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. These compounds exhibited significant activity, comparable to standard drugs like diclofenac, highlighting their potential in treating inflammatory conditions (Madhavi & Sreeramya, 2017).
Another study investigated the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. The findings showed significant antioxidant, analgesic, and anti-rheumatic effects, suggesting these compounds could be promising candidates for anti-rheumatic therapies (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Applications
Thiophene derivatives have also been studied for their antimicrobial and antioxidant properties. Research on novel cycloalkylthiophene-Schiff bases and their metal complexes has demonstrated effective antibacterial and antifungal activity against various pathogenic strains, offering insights into their potential use in combating microbial infections (Altundas et al., 2010). Additionally, synthesized compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed remarkable antioxidant potential, indicating their utility in oxidative stress-related conditions (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 2-(cyclopentanecarbonylamino)-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLDZUCVUNWVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2923449.png)
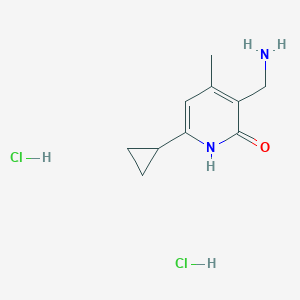
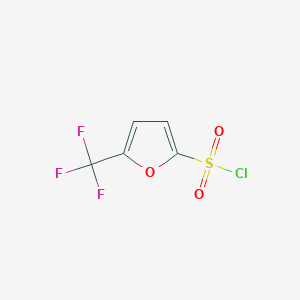
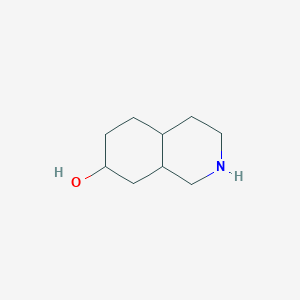
![N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2923460.png)
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)
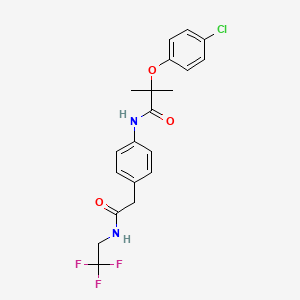
![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
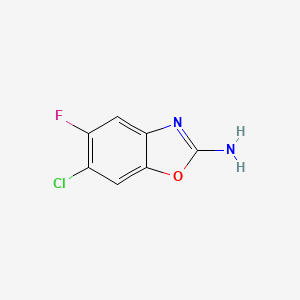
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)
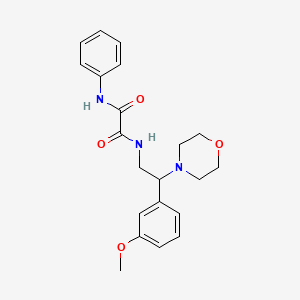
![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)
